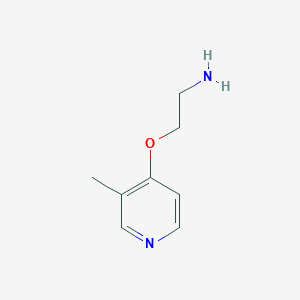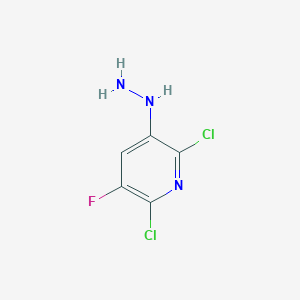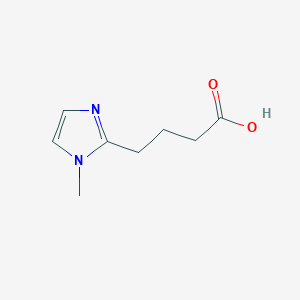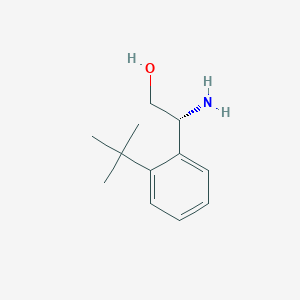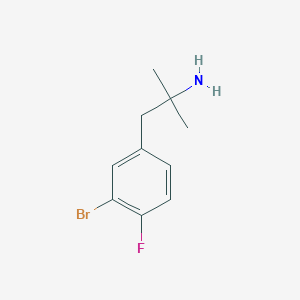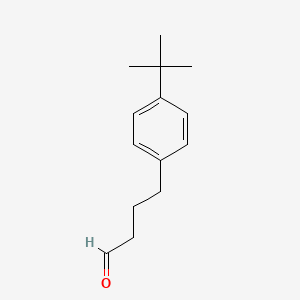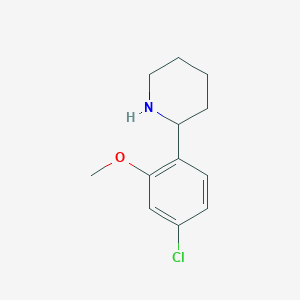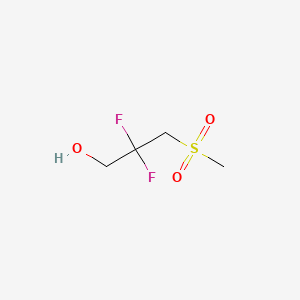
2,2-Difluoro-3-methanesulfonylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-methanesulfonylpropan-1-ol is a fluorinated organic compound with a molecular weight of 174.2 g/mol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methanesulfonylpropan-1-ol typically involves the reaction of difluoromethane with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-methanesulfonylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-3-methanesulfonylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-methanesulfonylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoropropane-1,3-diol: Similar in structure but lacks the methanesulfonyl group.
2,2-Difluoro-1,3-propanediol: Another fluorinated compound with different functional groups.
2,2-Difluoro-3-hydroxypropanesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.
Uniqueness
2,2-Difluoro-3-methanesulfonylpropan-1-ol is unique due to the presence of both fluorine atoms and a methanesulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Formule moléculaire |
C4H8F2O3S |
|---|---|
Poids moléculaire |
174.17 g/mol |
Nom IUPAC |
2,2-difluoro-3-methylsulfonylpropan-1-ol |
InChI |
InChI=1S/C4H8F2O3S/c1-10(8,9)3-4(5,6)2-7/h7H,2-3H2,1H3 |
Clé InChI |
RFLSDBASCHKILV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC(CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


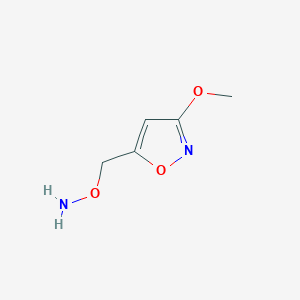
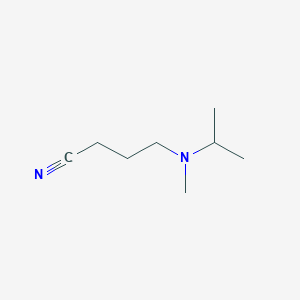
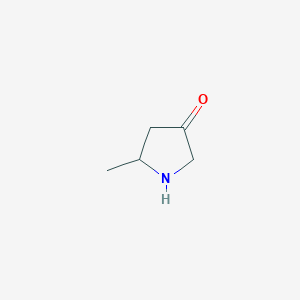
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
